
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is a complex organic compound with the molecular formula C24H28O8 This compound is part of a class of chemicals known for their unique structural properties, which include multiple oxygen atoms and a dibenzo-cyclooctadecen core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves multiple steps, starting with the preparation of the dibenzo-cyclooctadecen core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The hexanoyl group is then introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides, amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Applications De Recherche Scientifique
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is used in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one can be compared to other similar compounds, such as:
- 1-(13-Nonanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-nonan-1-one
- 1-(13-Propionyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-propan-1-one
- 1-(14-(1-Hydroxyethyl)-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-ethanol
These compounds share a similar dibenzo-cyclooctadecen core but differ in the acyl or alkyl groups attached. The uniqueness of this compound lies in its specific hexanoyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C32H44O8 |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
1-(24-hexanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)hexan-1-one |
InChI |
InChI=1S/C32H44O8/c1-3-5-7-9-27(33)25-11-13-29-31(23-25)39-21-17-35-16-20-38-30-14-12-26(28(34)10-8-6-4-2)24-32(30)40-22-18-36-15-19-37-29/h11-14,23-24H,3-10,15-22H2,1-2H3 |
Clé InChI |
KOIJUEZDHWDKPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCCC)OCCOCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


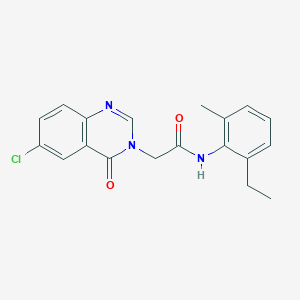
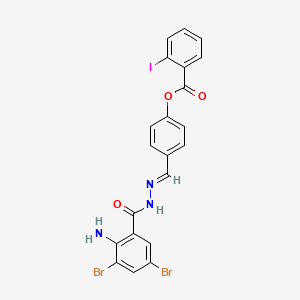
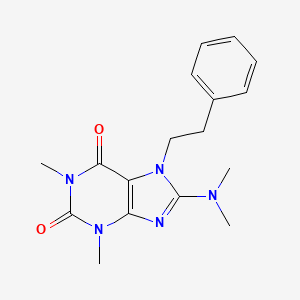
![2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
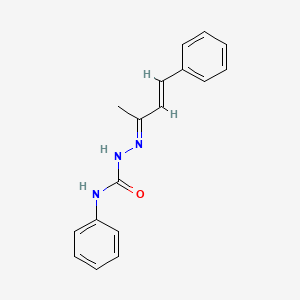
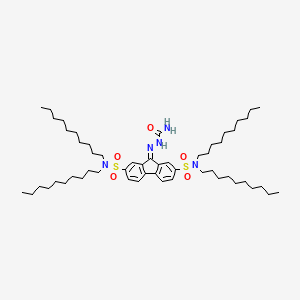
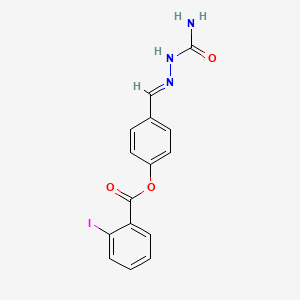
![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11970814.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11970821.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11970837.png)
